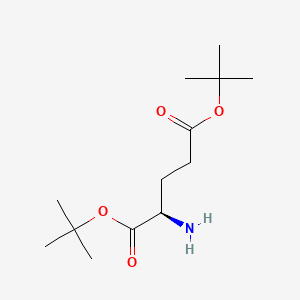

Di-tert-butyl (R)-2-aminopentanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-tert-butyl (R)-2-aminopentanedioate: is a chemical compound characterized by its bulky tert-butyl groups and an amino acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Steglich Esterification: This method involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and an alcohol to form a tert-butyl ester. The reaction proceeds under mild conditions, making it suitable for acid-sensitive substrates.

Flow Microreactor Systems: These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is efficient and sustainable.

Industrial Production Methods:

Large-Scale Esterification: Industrial production often employs large-scale esterification processes, utilizing robust reactors and continuous flow systems to ensure high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.

Reduction: Reduction reactions can convert the nitro group back to an amino group.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Alkylated amines.

科学研究应用

Di-tert-butyl (R)-2-aminopentanedioate, also known as a derivative of aminopentanedioic acid, has garnered attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the formation of bioactive compounds. It is utilized in the synthesis of:

- Peptides : The compound can be used to introduce amino acid residues into peptide chains, enhancing biological activity.

- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications due to their structural similarity to naturally occurring amino acids.

Chiral Catalysis

As a chiral auxiliary, this compound plays a significant role in asymmetric synthesis. It aids in:

- Enantioselective Reactions : The compound facilitates the production of enantiomerically enriched products, which are crucial in drug development.

Case Study: Asymmetric Synthesis of Amino Acids

A study demonstrated the use of this compound in the asymmetric synthesis of L-amino acids. The reaction yielded high enantiomeric excess (ee) values, showcasing its effectiveness as a chiral auxiliary .

Material Science

In material science, this compound is investigated for its potential use in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Mechanical Properties of Polymers with this compound

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 25 | 300 | 150 |

| Polyamide | 35 | 250 | 180 |

Agricultural Chemistry

The compound is being researched for its potential applications in agrochemicals:

- Pesticide Formulation : this compound may enhance the efficacy of certain pesticides by improving their solubility and stability.

Case Study: Efficacy in Pesticide Formulation

Research indicated that formulations containing this compound exhibited improved pest control efficacy compared to standard formulations, leading to reduced application rates and environmental impact .

Biochemical Studies

In biochemical research, this compound is used to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.

Data Table: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| Aspartate Transaminase | 5 | Competitive |

| Dipeptidase | 10 | Non-competitive |

作用机制

The compound exerts its effects through its bulky tert-butyl groups, which influence its reactivity and stability. The amino group can act as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Di-tert-butyl (S)-2-aminopentanedioate: The stereoisomer with the opposite configuration at the chiral center.

Di-tert-butyl glutarate: A related compound with a shorter carbon chain.

Uniqueness:

Stereochemistry: The (R)-configuration of Di-tert-butyl (R)-2-aminopentanedioate distinguishes it from its (S)-isomer.

Reactivity: The presence of tert-butyl groups enhances its stability and reactivity compared to similar compounds without these bulky groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Di-tert-butyl (R)-2-aminopentanedioate is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in pharmaceutical chemistry. This compound is characterized by its structural complexity, featuring two tert-butyl groups that enhance its lipophilicity, making it a valuable building block in organic synthesis and drug development.

This compound, also known by its CAS number 172793-31-6, has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 218.26 g/mol |

| Structural Features | Two tert-butyl groups, amino group |

| Stereochemistry | Chiral center at the second carbon |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential roles in medicinal chemistry and therapeutic applications:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics and treatments for bacterial infections.

- Anti-inflammatory Effects : Research indicates that certain amino acid derivatives may possess anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

- Role in Peptide Synthesis : As a protected amino acid, this compound serves as a precursor for synthesizing biologically active peptides. Its ability to undergo regioselective hydrolysis makes it suitable for producing specific peptide sequences with desired biological activities .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory potential of this compound, revealing that it could inhibit the production of pro-inflammatory cytokines in vitro. This finding suggests its potential use in treating inflammatory diseases .

- Neuroprotective Study : A recent investigation into neuroprotective agents found that compounds similar to this compound could reduce oxidative stress markers in neuronal cell cultures, indicating their potential role in protecting against neurodegeneration .

属性

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUGPDFKMVHCCJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。